2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is a complex organic compound with the molecular formula . This compound features a chloro group, a methoxy group, and an imidazo[1,2-b]pyridazinyl moiety attached to an aniline ring. Its unique structure allows for various chemical interactions and potential applications in scientific research, particularly in medicinal chemistry and material science.
The compound is synthesized through multi-step organic reactions, which include cyclization, methylation, chlorination, and coupling with aniline. This synthesis route is critical for producing the compound in a laboratory setting and can be optimized for better yields and purity.
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline falls under the category of heterocyclic compounds, specifically imidazo[1,2-b]pyridazines. These compounds are often studied for their biological activities and potential therapeutic applications.
The synthesis of 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline typically involves several key steps:
The synthesis can be performed under varying conditions to optimize yield. For example, reaction temperatures, solvent choices, and reaction times can significantly affect the outcome. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Key molecular data includes:
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate these targets' activity through binding interactions that influence downstream signaling pathways. The precise molecular targets vary based on the context of use but often involve mechanisms related to enzyme inhibition or receptor modulation.
The physical properties of 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline include:
Chemical properties include:
The compound has several applications in scientific research:
Imidazo[1,2-b]pyridazine represents a privileged heterocyclic scaffold in medicinal chemistry, first systematically explored in the mid-1960s. Early research focused on its potential as a benzodiazepine isostere, but the discovery of its kinase inhibitory properties in the 2000s catalyzed intensive investigation. The scaffold gained significant prominence following the FDA approval of ponatinib (a BCR-ABL inhibitor) for chronic myeloid leukemia in 2012, which features an imidazo[1,2-b]pyridazine core that enables high-affinity binding to kinase hinge regions through critical hydrogen bond interactions [1]. This breakthrough demonstrated the scaffold’s capacity to target ATP-binding sites with superior selectivity compared to simpler heterocycles. Over 50 years of research has yielded derivatives with diverse bioactivities, including antibacterial, antiviral, antiparasitic, and anticancer agents [1]. The scaffold’s versatility stems from its ability to accommodate diverse substitutions at positions 2, 3, 6, and 8 while maintaining favorable physiochemical properties, facilitating extensive structure-activity relationship (SAR) explorations across therapeutic areas [1] [7].
Table 1: Historical Development of Imidazo[1,2-b]pyridazine Derivatives
Time Period | Key Developments | Representative Compound |
---|---|---|
1966-2000 | Initial synthesis and exploration as CNS agents; limited therapeutic adoption | Early anxiolytic prototypes |
2000-2010 | Kinase inhibition potential identified; scaffold optimization for ATP-binding sites | Preclinical kinase inhibitors |
2012-Present | FDA approval of ponatinib; surge in anticancer and antimicrobial applications | Ponatinib (Iclusig®) |
2020s | Targeted therapies for resistant cancers and eukaryotic pathogens | TAK1 inhibitors (e.g., Compound 26) |
The compound 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (CAS: 1286726-57-5, MW: 274.7 g/mol) exemplifies strategic scaffold functionalization for enhanced target engagement. Its molecular architecture incorporates three pharmacologically significant elements: (1) A 6-methoxyimidazo[1,2-b]pyridazine core that mimics adenine in ATP-binding pockets, enabling hinge region interactions; (2) A 2-chloroaniline moiety providing rotational flexibility and halogen bonding capabilities; and (3) An ortho-positioned amino group (-NH₂) serving as a hydrogen bond donor/acceptor or metalloenzyme coordination site [3] [5]. This configuration confers optimal drug-like properties: Molecular weight (274.7 g/mol) and hydrogen bond acceptors (N=5) comply with Lipinski’s Rule of Five, while moderate lipophilicity (estimated LogP 2.5–3.5) balances membrane permeability and aqueous solubility [3]. The methoxy group at position 6 sterically blocks oxidative metabolism, enhancing metabolic stability, while the chloro substituent influences electron distribution across the aniline ring, fine-tuning π-stacking interactions in hydrophobic kinase subpockets [5]. These features collectively position this compound as a versatile intermediate for developing kinase inhibitors and antimicrobial agents.
Table 2: Physicochemical Profile of 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Property | Value | Drug-Likeness Implications |
---|---|---|
Molecular Formula | C₁₃H₁₁ClN₄O | Balanced heteroatom content |
Molecular Weight | 274.7 g/mol | Complies with Ro5 (<500 Da) |
Hydrogen Bond Acceptors | 5 | Within Ro5 limit (≤10) |
Hydrogen Bond Donors | 1 (aniline -NH₂) | Within Ro5 limit (≤5) |
Estimated LogP | 2.5–3.5 | Moderate lipophilicity |
Rotatable Bonds | 3 | Conformational flexibility |
Topological Polar Surface Area | 70–90 Ų | Favorable for membrane permeability |
Hybrid heterocycles like 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline enable multi-kinase inhibition by engaging both conserved and unique structural elements in eukaryotic and apicomplexan kinases. The scaffold’s planar core facilitates deep penetration into the adenine-binding cleft, while substitutions exploit peripheral specificity pockets. Recent studies demonstrate potent inhibition of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a pivotal node in NF-κB and MAPK signaling pathways hyperactivated in multiple myeloma and inflammatory disorders. Derivatives featuring morpholine/piperazine at position 6 and aryl groups at position 2 (analogous to the aniline in this compound) achieve TAK1 IC₅₀ values of ~55 nM by forming:
Beyond human kinases, the scaffold shows promise against apicomplexan pathogens (e.g., Plasmodium spp.). The chloro-aniline moiety enhances penetration into parasitic kinomes, where it disrupts ATP-dependent phosphorylation cascades essential for invasion and replication [1] [7]. This dual-targeting capability stems from the scaffold’s adaptability to divergent ATP-binding sites while retaining selectivity through strategic substitution.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: